Methyl 2-hydroxy-4-methylpentanoate
Overview
Description
Methyl 2-hydroxy-4-methylvalerate is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a sweet, fruity odor and is one of the dominant volatile compounds found in Zhenjiang aromatic vinegar
Mechanism of Action
Target of Action
Methyl 2-hydroxy-4-methylpentanoate, also known as 2-Hydroxyisocaproic acid, methyl ester , is a compound with a fruity odor . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors that detect smell. These receptors play a crucial role in the perception of taste and flavor.
Biochemical Analysis
Biochemical Properties
Methyl 2-hydroxy-4-methylpentanoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for the metabolism and breakdown of ester compounds in biological systems. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through ester bond formation and cleavage .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. This compound also impacts gene expression by altering the transcriptional activity of specific genes . Furthermore, this compound affects cellular metabolism by participating in metabolic pathways that involve ester compounds, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through ester bond formation and cleavage. This compound can act as a substrate for esterases and lipases, leading to the hydrolysis of ester bonds and the release of 2-hydroxy-4-methylpentanoic acid . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of 2-hydroxy-4-methylpentanoic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in metabolic pathways that include esterification and hydrolysis reactions. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds, leading to the formation of 2-hydroxy-4-methylpentanoic acid . This compound can also affect metabolic flux by influencing the levels of metabolites involved in ester metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-4-methylvalerate can be synthesized through the esterification of 2-hydroxy-4-methylvaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of methyl 2-hydroxy-4-methylvalerate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Methyl 2-hydroxy-4-methylvalerate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-keto-4-methylvaleric acid or 2-hydroxy-4-methylvaleric acid.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of 2-chloro-4-methylvalerate or 2-bromo-4-methylvalerate.
Scientific Research Applications
Methyl 2-hydroxy-4-methylvalerate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studying the metabolic pathways and biosynthesis of volatile compounds in microorganisms.
Medicine: Investigating its potential as a flavoring agent or in the development of pharmaceuticals.
Industry: Used in the production of flavors and fragrances, particularly in the food and beverage industry.
Comparison with Similar Compounds
Methyl 2-hydroxy-4-methylvalerate can be compared with other similar compounds such as:
- Methyl 2-hydroxy-4-methylpentanoate
- 4-Methylvaleric acid
- 2-Hydroxy-4-methylpentanoic acid
Uniqueness: Methyl 2-hydroxy-4-methylvalerate is unique due to its specific structure, which imparts a distinct sweet, fruity odor. This makes it particularly valuable in the flavor and fragrance industry. Additionally, its presence in Zhenjiang aromatic vinegar highlights its significance in food chemistry and microbiology .
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNYUDSMPILKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865995 | |
Record name | Methyl 2-hydroxy-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with sweet, fruity, musty odour | |
Record name | Methyl 2-hydroxy-4-methylpentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in fat | |
Record name | Methyl 2-hydroxy-4-methylpentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.951-0.957 | |
Record name | Methyl 2-hydroxy-4-methylpentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
40348-72-9 | |
Record name | Methyl 2-hydroxy-4-methylpentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40348-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-4-methylpentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040348729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-hydroxy-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-hydroxy-4-methylvalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-HYDROXY-4-METHYLPENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89113PPP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl DL-Leucate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 2-hydroxy-4-methylpentanoate in rambutan fruit?
A1: this compound is a significant volatile compound found in rambutan fruit (Baccaurea motleyana). While not the most abundant volatile, it contributes to the overall aroma profile of the fruit alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-3-methylpentanoate. These compounds, along with the major volatile compound (E)-hex-2-enal, are likely key contributors to the characteristic scent of rambutan. []
Q2: Are there any known studies investigating the specific sensory properties of this compound in relation to fruit aroma?
A2: While the provided research [] identifies this compound as a volatile constituent of rambutan fruit, it doesn't delve into its specific sensory properties. Further research would be needed to determine the individual aroma characteristics contributed by this compound and its potential impact on consumer perception of fruit flavor.
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